molecular formula C18H14N2O5S2 B2610614 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896288-15-6

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2610614
CAS No.: 896288-15-6
M. Wt: 402.44
InChI Key: NHAFCBDTQUTTBV-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic benzamide-thiazole hybrid compound offered for research applications in medicinal chemistry and drug discovery. This chemical features a benzodioxole ring system linked to a thiazole scaffold and a 3-(methylsulfonyl)benzamide moiety, creating a multifunctional structure with potential for various biological investigations. Compounds with similar structural motifs, particularly those containing the 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine core, have demonstrated significant antitumor properties in scientific research . Research on analogous thiazol-2-amine derivatives has shown promising growth inhibition against multiple human cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), and MCF-7 (breast cancer), with reported IC50 values generally below 5 μM in experimental models . The mechanism of action for related compounds appears to involve induction of apoptosis through morphological changes in cell nuclei and disruption of normal cell cycle progression, specifically causing arrest in both S-phase and G2/M-phase . Additionally, structurally similar benzamide and benzothiazole derivatives have shown potential antimicrobial applications, with some compounds demonstrating inhibitory effects against S. aureus and other bacterial strains by targeting essential bacterial enzymes . The methylsulfonyl group in this compound may enhance solubility and bioavailability parameters, potentially contributing to improved drug-like properties. This product is specifically intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions and consult relevant safety data sheets before use.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S2/c1-27(22,23)13-4-2-3-12(7-13)17(21)20-18-19-14(9-26-18)11-5-6-15-16(8-11)25-10-24-15/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAFCBDTQUTTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzodioxole group via a coupling reaction. The final step often involves the sulfonylation of the benzamide moiety under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique structural features make it a candidate for use in material science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide with structurally or functionally related compounds from the provided evidence:

Compound ID Structural Features Yield Melting Point (°C) Key Spectral Data Reference
Target Compound Thiazole core, 4-(benzo[d][1,3]dioxol-5-yl), 3-(methylsulfonyl)benzamide N/A* N/A* Hypothetical: IR (C=O ~1670 cm⁻¹, SO₂ ~1350/1150 cm⁻¹); NMR aromatic shifts ~7.0–8.5 ppm N/A
Compound 6 Thiadiazole core, benzamide, isoxazole 70% 160 IR: 1606 cm⁻¹ (C=O); MS: m/z 348 (M⁺)
D14 Benzo[d][1,3]dioxol, penta-2,4-dienamide 13.7% 208.9–211.3 1H NMR: aromatic protons ~7.3–8.1 ppm
9t Thiazole, benzo[d][1,3]dioxol, cyclopropanecarboxamide, pyridinyl Not stated Not stated Synthesized via nicotinoyl chloride and ammonium thiocyanate
89 Thiazole, benzo[d][1,3]dioxol, 4-(methylthio)phenyl, biphenylcarbonyl Not stated Not stated IR: carbonyl and thiocarbonyl vibrations; synthesized via thionyl chloride activation
8a Thiadiazole, acetylpyridinyl, benzamide 80% 290 IR: 1679, 1605 cm⁻¹ (2C=O); MS: m/z 414 (M⁺)
Z1 Difluorobenzo[d][1,3]dioxol, cyclopropanecarboxamide, dihydropyridinyl Not stated Not stated Designed as a CFTR corrector; fluorination enhances lipophilicity

Key Observations:

Structural Variations :

  • The target compound uniquely combines a thiazole ring with a methylsulfonyl group, distinguishing it from analogs like D14 (penta-dienamide chain) or Z1 (difluorobenzo-dioxol and cyclopropane) . The methylsulfonyl group may confer superior solubility and metabolic stability compared to methylthio (e.g., 89 ) or acetyl (e.g., 8a ) substituents .

Synthesis and Yield :

  • Yields for comparable compounds vary widely (13.7–80%), with thiadiazole derivatives (e.g., 8a ) showing higher efficiency (~80%) than benzo-dioxol-containing dienamides (e.g., D14 , 13.7%) . The target compound’s synthesis would likely require optimized coupling steps for the methylsulfonyl group.

Thermal Stability :

  • Melting points correlate with structural rigidity. Thiadiazole derivatives (e.g., 8a , mp 290°C) exhibit higher thermal stability than dienamides (e.g., D14 , mp ~210°C) due to aromatic stacking and hydrogen bonding .

Spectral Signatures :

  • IR spectra for benzamide derivatives consistently show C=O stretches near 1600–1680 cm⁻¹ . The target compound’s methylsulfonyl group would display symmetric/asymmetric SO₂ stretches at ~1150 and 1350 cm⁻¹, absent in analogs like D14 or 8a .

The methylsulfonyl group in the target compound may enhance target binding via polar interactions, akin to sulfonamide-based drugs .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a combination of a benzo[d][1,3]dioxole moiety and a thiazole ring, which are known for their diverse pharmacological effects. The methylsulfonyl group enhances its solubility and bioavailability. The structural formula can be represented as follows:

N 4 benzo d 1 3 dioxol 5 yl thiazol 2 yl 3 methylsulfonyl benzamide\text{N 4 benzo d 1 3 dioxol 5 yl thiazol 2 yl 3 methylsulfonyl benzamide}

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cell proliferation and signaling pathways.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit specific cellular pathways associated with tumor growth and proliferation.
  • Antimicrobial Properties : The thiazole and dioxole components are known to enhance biological activity through enzyme inhibition or modulation of signaling pathways.

Anticancer Activity

A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 26 to 65 µM against four different cancer cell lines, indicating promising anticancer potential .

Antidiabetic Potential

In related research on benzodioxole derivatives, compounds similar to this compound were evaluated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. Notably, certain derivatives displayed IC50 values as low as 0.68 µM, suggesting strong inhibitory effects while maintaining safety for normal cells (IC50 > 150 µM) .

Case Study 1: Anticancer Efficacy

In vitro studies assessed the efficacy of this compound against various cancer cell lines. Results indicated a concentration-dependent cytotoxic effect, with significant reductions in cell viability observed at higher concentrations.

Case Study 2: Antidiabetic Effects

In vivo experiments using a streptozotocin-induced diabetic mice model demonstrated that administration of similar benzodioxole compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This highlights the potential of these compounds in managing diabetes.

Comparative Analysis of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundThiazole + dioxole + methylsulfonylAnticancer, Antidiabetic
Benzodioxole DerivativesVariesAntidiabetic (IC50 = 0.68 µM), Anticancer (IC50 = 26–65 µM)
Thiazolidine DerivativesThiazole ringEnzyme inhibition (α-amylase IC50 = 15.26 µM)

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